An In-Depth Technical Guide to 5-Benzyl-1,3-thiazol-2-amine Hydrochloride: Synthesis, Characterization, and Therapeutic Potential
An In-Depth Technical Guide to 5-Benzyl-1,3-thiazol-2-amine Hydrochloride: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] This technical guide focuses on a specific, yet representative member of this class: 5-Benzyl-1,3-thiazol-2-amine hydrochloride (CAS Number: 1210365-48-2). We will provide a comprehensive overview of its chemical attributes, a detailed synthesis protocol, methods for analytical characterization, and a discussion of its potential therapeutic applications based on the well-established pharmacology of the 2-aminothiazole core. Furthermore, we will address the critical toxicological considerations inherent to this chemical class, offering a balanced perspective for its potential in drug discovery pipelines.
Physicochemical Properties and Structural Elucidation
5-Benzyl-1,3-thiazol-2-amine hydrochloride is a solid organic compound.[2] The molecule incorporates a benzyl group at the 5-position of the 2-aminothiazole ring, a structural feature that significantly influences its lipophilicity and potential for specific binding interactions with biological targets.
| Property | Value | Source |
| CAS Number | 1210365-48-2 | [2] |
| Molecular Formula | C₁₀H₁₁ClN₂S | [2] |
| Molecular Weight | 226.72 g/mol | [2] |
| IUPAC Name | 5-benzyl-1,3-thiazol-2-amine;hydrochloride | [2] |
| Appearance | Solid | [2] |
| Purity | Typically ≥95% | [2] |
| Canonical SMILES | Cl.NC1=NC=C(CC2=CC=CC=C2)S1 | [2] |
The structural identity of 5-Benzyl-1,3-thiazol-2-amine and its derivatives is typically confirmed through a combination of spectroscopic techniques.[3][4] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides a detailed map of the proton and carbon skeleton, while Mass Spectrometry (MS) confirms the molecular weight and fragmentation pattern.[2][3] Infrared (IR) spectroscopy can be used to identify key functional groups, such as the N-H stretches of the primary amine and the aromatic C-H bonds.[5]
Synthesis and Purification
The synthesis of 2-aminothiazole derivatives is most commonly achieved through the Hantzsch thiazole synthesis .[6] This versatile method involves the condensation of an α-haloketone with a thiourea or thioamide. For 5-Benzyl-1,3-thiazol-2-amine, a plausible and efficient synthetic route begins with the preparation of the requisite α-haloketone.
Experimental Protocol: Synthesis of 5-Benzyl-1,3-thiazol-2-amine
This protocol is adapted from established methods for the synthesis of related 5-substituted-2-aminothiazole derivatives.[7]
Step 1: Synthesis of 1-bromo-3-phenylpropan-2-one (the α-haloketone)
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To a solution of 1-phenyl-2-propanone (1 equivalent) in a suitable solvent such as diethyl ether or chloroform, add N-bromosuccinimide (NBS) (1.1 equivalents).
-
Initiate the reaction with a catalytic amount of a radical initiator like benzoyl peroxide or by photo-irradiation.
-
Stir the reaction mixture at room temperature until TLC analysis indicates the complete consumption of the starting material.
-
Filter the reaction mixture to remove succinimide and wash the filtrate with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-bromo-3-phenylpropan-2-one. This intermediate is often used directly in the next step without further purification due to its lachrymatory nature.
Step 2: Hantzsch Thiazole Synthesis
-
Dissolve thiourea (1 equivalent) in a polar solvent like ethanol.
-
To this solution, add the crude 1-bromo-3-phenylpropan-2-one (1 equivalent) from Step 1.
-
Reflux the reaction mixture for several hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product, 5-benzyl-1,3-thiazol-2-amine hydrobromide, may precipitate from the solution.
-
Collect the precipitate by filtration and wash with cold ethanol.
Step 3: Conversion to Hydrochloride Salt and Purification
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To obtain the free base, neutralize the hydrobromide salt with a base such as sodium bicarbonate solution and extract with an organic solvent like ethyl acetate.
-
To form the hydrochloride salt, dissolve the free base in a suitable solvent (e.g., diethyl ether or isopropanol) and bubble dry HCl gas through the solution, or add a solution of HCl in a compatible solvent.
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The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with the solvent, and dry under vacuum.
-
Purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/ether.
Caption: Synthetic workflow for 5-Benzyl-1,3-thiazol-2-amine HCl.
Analytical Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the identity, purity, and stability of any compound intended for research or drug development. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a standard method for assessing the purity of 2-aminothiazole derivatives.[8]
Protocol: Purity Determination by HPLC-UV
-
Instrumentation: HPLC system with a UV detector (e.g., Waters Alliance).
-
Column: Reversed-phase C18 column (e.g., Phenomenex® Luna C18, 50 mm × 4.6 mm, 5 μm).[8]
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).[8][9] A typical starting point could be a 55:45 ratio of aqueous to organic phase.[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (e.g., 272 nm).[8]
-
Sample Preparation: Dissolve a known amount of the compound in the mobile phase to create a stock solution, from which working solutions are prepared.
-
Analysis: Inject the sample and analyze the resulting chromatogram. Purity is calculated based on the relative area of the main peak.
For more sensitive and selective analysis, especially in complex matrices like biological fluids, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[10] This technique allows for the accurate quantification of the compound at very low concentrations.
Therapeutic Potential and Mechanism of Action
While specific biological data for 5-Benzyl-1,3-thiazol-2-amine hydrochloride is not widely published, the extensive research on the 2-aminothiazole scaffold provides a strong basis for its potential therapeutic applications.[11][12]
Anticancer Activity
The 2-aminothiazole nucleus is a key component of several approved anticancer drugs, including the kinase inhibitor Dasatinib.[11] Derivatives of this scaffold have demonstrated potent activity against a wide range of cancer cell lines.[11] The proposed mechanisms of action often involve the inhibition of critical signaling pathways that drive tumor growth and survival.
-
Kinase Inhibition: Many 2-aminothiazole derivatives function as ATP-competitive inhibitors of protein kinases, which are crucial regulators of cell signaling.[6] By targeting specific kinases involved in cancer progression, these compounds can halt cell proliferation and induce apoptosis.
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A generic reaction scheme for the synthesis of N-(5-benzyl-1,3-thiazol-2-yl)ureas.
